[1,1'-Bicyclohexyl]-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid derivatives and related compounds has been explored through various chemical reactions and methodologies. For instance, the diastereoselective alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid exhibits complete stereoselectivity, although impurities and doubly-alkylated compounds can form under certain conditions (Bennett et al., 2012). Furthermore, microbial dihydroxylation of benzoic acid followed by oxidative and rearrangement reactions enables the production of highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives (Myers et al., 2001).
Molecular Structure Analysis
Studies on the molecular structure of cyclohexanecarboxylic acid derivatives reveal insights into their conformation and spatial arrangement. The cocrystallization of cyclohexanetricarboxylic acid with bipyridine homologues, for example, demonstrates acid···pyridine hydrogen bonding in neutral and ionic complexes, offering a glimpse into the compound's structural versatility (Bhogala & Nangia, 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of cyclohexanecarboxylic acid derivatives are influenced by their molecular structure. For instance, the substituent effects on the acidity of weak acids, including bicyclooctane-1-carboxylic acids, have been systematically studied to understand the impact of molecular modifications on their acid-base behavior (Wiberg, 2002).
Scientific Research Applications
Muscarinic Receptor Inhibition : The stereoisomers of compounds related to [1,1'-Bicyclohexyl]-1-carboxylic acid, like rociverine, exhibit significant variations in affinity towards muscarinic receptors, which are key in many physiological processes. This suggests potential applications in targeting specific receptor subtypes (Barbier et al., 1995).
Synthesis and Characterization : The synthesis of the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, another muscarinic antagonist, has been detailed, which is crucial for understanding their biological activity (Bugno et al., 1997).
Crystallographic Characterization : The crystal structures of derivatives of 1-aminocyclohexane-1-carboxylic acid have been determined, providing insights into their conformation which is essential for understanding their chemical behavior (Valle et al., 1988).
Stereochemistry of Derivatives : Studies on the stereochemistry of related compounds like cis-2-hydroxy-2-phenyl-cyclohexanecarboxylic acid help understand the spatial arrangement of substituents, which is critical for their biological activity (Turbanti et al., 1978).
Niacin Receptor Agonists : Biaryl cyclohexene carboxylic acids, similar in structure to [1,1'-Bicyclohexyl]-1-carboxylic acid, have been identified as potent niacin receptor agonists, suggesting a therapeutic application (Shen et al., 2010).
Diastereoselective Reactions : The study of diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid showcases the selectivity in chemical reactions, which is important for producing specific isomers in pharmaceutical synthesis (Bennett et al., 2012).
Bicyclic Derivatives Synthesis : Research on the synthesis of bicyclic derivatives from cyclohexadienes, which are structurally similar to [1,1'-Bicyclohexyl]-1-carboxylic acid, contributes to the understanding of complex molecule construction (Rao & Bhaskar, 1993).
Future Directions
properties
IUPAC Name |
1-cyclohexylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h11H,1-10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSRFXJWBKOROD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209017 | |
Record name | (1,1'-Bicyclohexyl)-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Bicyclohexyl]-1-carboxylic acid | |
CAS RN |
60263-54-9 | |
Record name | [1,1′-Bicyclohexyl]-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60263-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Bi(cyclohexane))-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Bicyclohexyl)-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-bicyclohexyl]-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1,1'-BI(CYCLOHEXANE))-1-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725U788K6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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